1,3-Dimethyl 2-[3-cyano-5-(trifluoromethyl)pyridin-2-yl]propanedioate
CAS No.: 2055119-00-9
Cat. No.: VC4090882
Molecular Formula: C12H9F3N2O4
Molecular Weight: 302.21
* For research use only. Not for human or veterinary use.
![1,3-Dimethyl 2-[3-cyano-5-(trifluoromethyl)pyridin-2-yl]propanedioate - 2055119-00-9](/images/structure/VC4090882.png)
Specification
CAS No. | 2055119-00-9 |
---|---|
Molecular Formula | C12H9F3N2O4 |
Molecular Weight | 302.21 |
IUPAC Name | dimethyl 2-[3-cyano-5-(trifluoromethyl)pyridin-2-yl]propanedioate |
Standard InChI | InChI=1S/C12H9F3N2O4/c1-20-10(18)8(11(19)21-2)9-6(4-16)3-7(5-17-9)12(13,14)15/h3,5,8H,1-2H3 |
Standard InChI Key | ZJGFKRBBQGSZLY-UHFFFAOYSA-N |
SMILES | COC(=O)C(C1=C(C=C(C=N1)C(F)(F)F)C#N)C(=O)OC |
Canonical SMILES | COC(=O)C(C1=C(C=C(C=N1)C(F)(F)F)C#N)C(=O)OC |
Introduction
Chemical Identity and Nomenclature
1,3-Dimethyl 2-[3-cyano-5-(trifluoromethyl)pyridin-2-yl]propanedioate (CAS: 2055119-00-9) is a methyl-substituted propanedioate ester featuring a pyridine ring modified with cyano (-CN) and trifluoromethyl (-CF₃) functional groups. Its systematic IUPAC name is dimethyl 2-[3-cyano-5-(trifluoromethyl)pyridin-2-yl]propanedioate, reflecting the esterified malonic acid backbone and substituted pyridinyl moiety .
Key Identifiers:
Property | Value |
---|---|
Molecular Formula | C₁₂H₉F₃N₂O₄ |
Molecular Weight | 302.21 g/mol |
SMILES | COC(=O)C(C#N)(C(=O)OC)C1=NC(=C(C=C1)C(F)(F)F) |
InChI | InChI=1S/C12H9F3N2O4/c1-20-10(18)8(11(19)21-2)9-6(4-16)3-7(5-17-9)12(13,14)15/h3,5,8H,1-2H3 |
The compound’s structural uniqueness arises from the synergistic combination of electron-withdrawing groups (cyano, trifluoromethyl) and ester functionalities, which influence its reactivity and physicochemical behavior .
Structural Characteristics and Electronic Properties
The molecule’s core consists of a propanedioate (malonate) ester framework, with methyl groups at the 1- and 3-positions and a 2-pyridinyl substituent at the central carbon. The pyridine ring is further substituted at the 3- and 5-positions with a cyano group and a trifluoromethyl group, respectively .
Substituent Effects:
-
Trifluoromethyl (-CF₃): Enhances lipophilicity and metabolic stability, a common feature in agrochemicals and pharmaceuticals .
-
Cyano (-CN): Introduces polarity and serves as a hydrogen bond acceptor, potentially aiding in target binding .
-
Ester Groups (-COOCH₃): Provide sites for hydrolysis or further derivatization, critical for prodrug design .
The electron-deficient pyridine ring and electron-withdrawing substituents create a polarizable aromatic system, favoring interactions with biological targets or catalytic surfaces .
Synthesis and Manufacturing
The synthesis of this compound is detailed in Patent WO2013090547A1, which outlines a multi-step route starting from malonic acid derivatives .
Synthetic Pathway:
-
Formation of Di-Salt Intermediate:
A malonate di-salt (e.g., disodium malonate) reacts with a substituted pyridine halide under basic conditions. -
Esterification:
The di-salt is treated with methylating agents (e.g., dimethyl sulfate) to yield the dimethyl ester. -
Chlorination (Optional):
For derivatives requiring halogenation, phosphorus oxychloride (POCl₃) is used under reflux .
Example Reaction Conditions:
Parameter | Detail |
---|---|
Solvent | Acetonitrile or THF |
Temperature | 80–100°C (reflux) |
Catalyst | Triethylamine |
Yield | ~75–85% (reported in patent) |
This method emphasizes scalability, with purities exceeding 95% after recrystallization .
Physicochemical Properties
Experimental and computed data reveal critical insights into the compound’s behavior:
Key Properties:
Property | Value/Description |
---|---|
Solubility | Moderate in polar solvents (e.g., DMSO, acetone) |
LogP (Partition Coefficient) | ~2.1 (estimated) |
Stability | Hydrolytically sensitive under acidic/basic conditions |
Melting Point | Not reported (likely amorphous) |
The trifluoromethyl group significantly increases hydrophobicity, while the cyano group enhances dipole interactions, influencing solubility and diffusion kinetics .
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